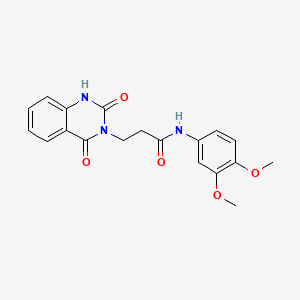

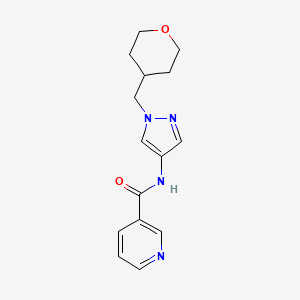

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, often involves strategies utilizing alkenyl and alkynyl substituents on the pyrimidinone nucleus. These strategies leverage the structural and electronic effects of reagents on the regio- and stereoselectivity of cyclizations, enabling the construction of complex polyheterocyclic structures through efficient synthetic pathways (Vaskevych, Dekhtyar, & Vovk, 2023).

Molecular Structure Analysis

Quinazoline derivatives display a variety of molecular architectures due to their capacity to incorporate fused aromatic or heteroaromatic rings. The structure of N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, like other quinazolines, is characterized by its bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which is a key feature contributing to its biological activities (Demeunynck & Baussanne, 2013).

Chemical Reactions and Properties

Quinazoline derivatives engage in various chemical reactions, benefiting from their inherent nucleophilic and electrophilic sites, which allow for regioselective annulation and the introduction of diverse substituents. These chemical properties underpin the synthetic versatility of quinazolines, facilitating the development of compounds with enhanced pharmacological profiles (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure, particularly the nature and position of substituents on the quinazoline core. These properties are critical for the pharmacokinetics and pharmaceutical formulation of quinazoline-based drugs.

Chemical Properties Analysis

The chemical behavior of N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is marked by its interactions with biological targets, primarily through hydrogen bonding and π-π stacking, attributed to its quinazoline moiety. Such interactions are fundamental to its mode of action as a potential therapeutic agent, affecting its binding affinity and specificity towards various enzymes and receptors (Tamatam, Kim, & Shin, 2023).

科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including compounds structurally related to N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, have been extensively researched for their anticancer properties. These compounds have shown significant antitumor activity against various cancer cell lines, including renal, lung, leukemia, and breast cancer cells. For example, certain quinazolinone analogues demonstrated broad-spectrum antitumor efficiency across different tumor subpanels, with some compounds exhibiting specific activity towards renal and lung cancer cell lines (Mohamed et al., 2016; Al-Suwaidan et al., 2016).

Antiviral Activities

Research on quinazolin-4-ylamino derivatives has shown their potential in antiviral applications. Certain synthesized compounds displayed moderate to good activity against Tobacco mosaic virus (TMV), highlighting the utility of quinazoline scaffolds in developing new antiviral agents (Luo et al., 2012).

Herbicidal Activity

Quinazoline derivatives have also been investigated for their herbicidal properties. The synthesis and evaluation of certain compounds have shown effective herbicidal activity, further expanding the agricultural applications of quinazoline-based chemicals (Liu et al., 2008).

Other Biological Effects

Beyond anticancer, antiviral, and herbicidal activities, quinazoline derivatives have been studied for a variety of biological effects. These include potential applications in treating hypertension, viral infections, tumors, malaria, and as alpha-1-adrenoceptor antagonists. The broad pharmacological profile of these compounds is attributed to their structural diversity and the ability to interact with various biological targets (Mizukawa et al., 2021; Abou-Seri et al., 2011).

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPFTHCSOQSEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)

![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)

![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)